Species-Selective Arp2/3 Inhibition: CK-666 Cross-Species Potency Profile Versus Yeast-Specific Inhibitors
CK-666 demonstrates a quantifiable, cross-species inhibitory profile against Arp2/3 complexes from multiple organisms, enabling its use as a pan-species tool compound. The compound inhibits human Arp2/3 with an IC50 of 4 μM, bovine Arp2/3 with an IC50 of 17 μM, fission yeast (S. pombe) Arp2/3 with an IC50 of 5 μM, and budding yeast (S. cerevisiae) Arp2/3 with an IC50 of 12 μM . This profile contrasts with CK-869, an alternative Arp2/3 inhibitor class compound that exhibits markedly different yeast cross-reactivity due to a distinct binding mode . The compound does not affect S. pombe formin domain Cdc12(FH2)-mediated actin polymerization or spontaneous actin polymerization, confirming target specificity .
| Evidence Dimension | Arp2/3 complex inhibition (IC50) across species |
|---|---|
| Target Compound Data | Human: 4 μM; Bovine: 17 μM; S. pombe: 5 μM; S. cerevisiae: 12 μM |
| Comparator Or Baseline | CK-869: different yeast cross-reactivity profile (quantitative IC50 values not directly comparable due to distinct binding mode) |
| Quantified Difference | Target-specific inhibition with no effect on formin-mediated or spontaneous actin polymerization |
| Conditions | In vitro actin polymerization assay; purified Arp2/3 complexes from indicated species |
Why This Matters
Procurement of CK-666 rather than alternative Arp2/3 inhibitors is required for experiments requiring consistent, well-characterized activity across human and yeast model systems.
